molecular formula C10H9N3OS B2658714 4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide CAS No. 39091-14-0

4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide

Cat. No. B2658714
CAS RN: 39091-14-0
M. Wt: 219.26
InChI Key: SGZYGCWIEWKSLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide” is a synthetic intermediate useful for pharmaceutical synthesis . It has a molecular formula of C10H8N2O2S and a formula weight of 220.3 .


Synthesis Analysis

The synthesis of thiazolyl chalcones, which are similar to the compound , has been achieved by the Claisen–Schmidt reaction of 5-acetyl-4-methyl-2-(3-pyridyl)thiazole with various heterocyclic aldehydes in alkali media . The reaction of chalcones with hydrazine hydrate has resulted in pyrazolines .


Molecular Structure Analysis

The molecular structure of “4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide” can be represented by the SMILES notation: OC(=O)c1sc(nc1C)c1cccnc1 . The InChi Code for the compound is InChI=1S/C10H8N2O2S/c1-6-8(10(13)14)15-9(12-6)7-3-2-4-11-5-7/h2-5H,1H3,(H,13,14) .


Chemical Reactions Analysis

The compound, being a thiazole derivative, is expected to undergo various chemical reactions. Thiazoles are known to participate in [3+3], [4+2], [5+1] cyclization processes or domino reactions .


Physical And Chemical Properties Analysis

The compound is a crystalline solid . It has a solubility of 1.5 mg/ml in DMF, 2 mg/ml in DMSO, and 0.5 mg/ml in DMSO:PBS (pH7.2) (1:1) .

Scientific Research Applications

Synthesis and Derivative Formation

Scientific studies have explored various synthesis methods and reactions involving compounds structurally related to "4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide", focusing on creating new chemical entities. For instance, research on thiazole derivatives has led to the development of new synthesis methods that are both efficient and environmentally friendly, suitable for industrial applications (Wang et al., 2014). Additionally, studies have demonstrated the synthesis of novel thiazolopyrimidines and related compounds, showcasing the diversity of chemical structures that can be derived from thiazole carboxamides (Chattopadhyay et al., 2010; Fadda et al., 2013).

Biological Applications

The research into "4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide" and its analogs extends into the biological domain, where its derivatives have been investigated for various biological activities. For instance, some studies have evaluated the fungicidal activity of thiazole carboxamides, highlighting their potential as agricultural chemicals (Li Wei, 2012). Furthermore, derivatives have shown promise as HIV-integrase inhibitors, indicating potential applications in antiviral therapy (Boros et al., 2006). The antimycobacterial activity of substituted isosteres also points to their use in combating tuberculosis (Gezginci et al., 1998).

Future Directions

The compound, being a thiazole derivative, holds promise in the development of new pharmaceuticals. Thiazole derivatives have shown potential in a wide range of biological activities, suggesting that “4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide” could be a valuable synthetic intermediate in drug discovery and development .

properties

IUPAC Name

4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c1-6-8(9(11)14)15-10(13-6)7-3-2-4-12-5-7/h2-5H,1H3,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZYGCWIEWKSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.